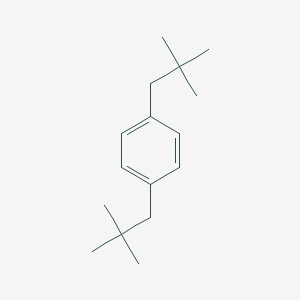
1,4-Bis(2,2-dimethylpropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(2,2-dimethylpropyl)benzene is a useful research compound. Its molecular formula is C16H26 and its molecular weight is 218.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Organic Synthesis
- Building Block for Complex Molecules : This compound serves as an important intermediate in organic synthesis. Its structure allows it to participate in further chemical reactions to create more complex molecules used in pharmaceuticals and specialty chemicals .
- Electrophilic Aromatic Substitution : The compound is frequently used in electrophilic aromatic substitution reactions. This reaction type is fundamental in organic chemistry for constructing aromatic compounds with desired functional groups .
Materials Science Applications
- Polymer Production : 1,4-Bis(2,2-dimethylpropyl)benzene is utilized in the production of polymers. Its unique structural properties contribute to the thermal stability and mechanical strength of polymeric materials. This makes it valuable in industries requiring robust materials for construction and manufacturing .
- Thermal Insulation : Due to its thermal stability, this compound can be incorporated into insulation materials where heat resistance is critical. Its application helps improve energy efficiency in buildings and industrial processes.
Pharmaceutical Applications
- Pharmaceutical Intermediates : The compound acts as a precursor in the synthesis of various pharmaceutical agents. Its ability to undergo multiple reactions makes it a versatile building block for developing new drugs .
- Drug Delivery Systems : Recent studies have explored the use of this compound in drug delivery systems due to its hydrophobic nature, which can enhance the solubility and stability of certain therapeutic agents .
Case Study 1: Synthesis of Anticancer Agents
Research has demonstrated that this compound derivatives can be synthesized to develop anticancer agents. These derivatives exhibit significant cytotoxic activity against various cancer cell lines. The synthesis involved multiple steps of functionalization on the aromatic ring to introduce specific substituents that enhance biological activity .
Case Study 2: Polymer Blends for Enhanced Performance
A study focused on blending polymers with this compound to improve their mechanical properties and thermal resistance. The results indicated that incorporating this compound into polycarbonate matrices led to improved impact strength and heat distortion temperature, making these materials suitable for high-performance applications in automotive and aerospace industries .
Propriétés
Numéro CAS |
1020-87-7 |
|---|---|
Formule moléculaire |
C16H26 |
Poids moléculaire |
218.38 g/mol |
Nom IUPAC |
1,4-bis(2,2-dimethylpropyl)benzene |
InChI |
InChI=1S/C16H26/c1-15(2,3)11-13-7-9-14(10-8-13)12-16(4,5)6/h7-10H,11-12H2,1-6H3 |
Clé InChI |
HGOYQFVDLBZLGZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC1=CC=C(C=C1)CC(C)(C)C |
SMILES canonique |
CC(C)(C)CC1=CC=C(C=C1)CC(C)(C)C |
Key on ui other cas no. |
1020-87-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















